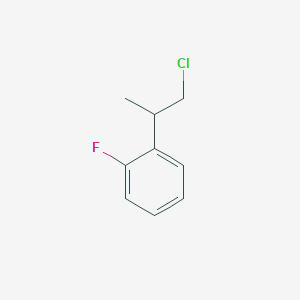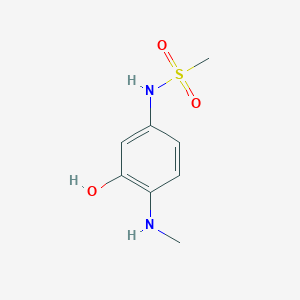
1-(1-Chloropropan-2-yl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropan-2-yl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a 1-chloropropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of 2-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxypropan-2-yl)-2-fluorobenzene.
Oxidation: 1-(1-Chloropropan-2-one)-2-fluorobenzene.
Reduction: 1-(1-Propyl)-2-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(1-Chloropropan-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Chloropropan-2-yl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, its fluorine atom can form strong hydrogen bonds with active sites of enzymes, altering their activity.
Comparación Con Compuestos Similares
1-(1-Chloropropan-2-yl)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-(1-Chloropropan-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromopropan-2-yl)-2-fluorobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-(1-Chloropropan-2-yl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these substituents can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H10ClF |
|---|---|
Peso molecular |
172.63 g/mol |
Nombre IUPAC |
1-(1-chloropropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clave InChI |
ZFQPMZBTSSHXQL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)


![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)

![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)






![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
